1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione
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Overview
Description
1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione is a heterocyclic compound that features both a piperidine and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione typically involves the reaction of a pyridine derivative with a piperidine derivative under specific conditions. One common method involves the use of a Grignard reagent to introduce the pyridin-3-ylmethyl group to the piperidine-2,6-dione core. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires the use of a suitable solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. These methods are designed to meet the demands of large-scale synthesis while maintaining the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine core and exhibit similar biological activities.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring and are known for their roles in biological systems
Uniqueness
1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione is unique due to its combined piperidine and pyridine structure, which allows it to interact with a diverse range of biological targets. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and drug discovery .
Properties
CAS No. |
57786-15-9 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H12N2O2/c14-10-4-1-5-11(15)13(10)8-9-3-2-6-12-7-9/h2-3,6-7H,1,4-5,8H2 |
InChI Key |
XIRGPASYQNSZGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CC2=CN=CC=C2 |
Origin of Product |
United States |
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